molecular formula C19H26N2O3S B6963507 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Cat. No.: B6963507
M. Wt: 362.5 g/mol
InChI Key: VPWSTWCYPYESAE-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is a complex organic compound that features a thiophene ring, a piperazine moiety, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the preparation of the thiophene derivativeThe final step involves the addition of the cyclopentyl group via a Grignard reaction or similar organometallic coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols .

Scientific Research Applications

1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is unique due to its combination of a thiophene ring, a piperazine moiety, and a cyclopentyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4-acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-14(22)16-12-17(25-13-16)19(24)21-10-8-20(9-11-21)18(23)7-6-15-4-2-3-5-15/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWSTWCYPYESAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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